{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol
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Overview
Description
“{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanol” is a chemical compound with the CAS Number: 2031269-23-3 . It is related to “{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanamine dihydrochloride” which has the CAS Number: 2241141-68-2 .
Molecular Structure Analysis
The InChI code for “{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanamine dihydrochloride” is “1S/C7H12N4O.2ClH/c8-5-7-10-9-6-1-3-12-4-2-11(6)7;;/h1-5,8H2;2*1H” and the molecular weight is 241.12 .Physical and Chemical Properties Analysis
The physical form of “{5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methanamine dihydrochloride” is a powder and it is stored at room temperature .Scientific Research Applications
Potential Diuretic Agents
Studies on benzoxazine-fused triazoles have explored their potential as diuretic agents. The crystal structures of such compounds have been reported, indicating their possible utility in medical research related to diuretic therapy (Ravikumar et al., 2012).
Antidiabetic and Antioxidant Activities
A series of condensed 1,2,4-triazole derivatives have shown promising antidiabetic activities and significant antioxidant properties. Molecular docking studies have been conducted to understand the interactions between these derivatives and targeted enzymes, suggesting their potential in developing antidiabetic drugs (El Bakri et al., 2019).
Mannich Reaction Applications
The Mannich reaction involving 1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives has been utilized to create various compounds. This reaction's versatility demonstrates its potential in synthesizing a wide array of chemical entities for different applications (Dotsenko et al., 2021).
Peptide-Catalyzed Conversions
Research on the peptide-catalyzed conversion of racemic oxazol-5(4H)-ones into α-amino acid derivatives highlights the potential of peptides in catalyzing enantioselective transformations, crucial for synthesizing biologically active compounds (Metrano & Miller, 2014).
Molecular Structure Studies
Studies on the molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one and related compounds have provided insights into the structural features that contribute to their potential applications in chemistry and pharmacology (Hwang et al., 2006).
Safety and Hazards
Mechanism of Action
The mechanism of action of these compounds often involves interactions with different target receptors, facilitated by their ability to accept and donate hydrogen bonds . The specific targets and mode of action would depend on the exact structure and functional groups present in the compound.
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical properties, including its molecular weight, polarity, and solubility .
The compound’s action could also be influenced by environmental factors such as pH, temperature, and the presence of other substances that could interact with the compound .
Properties
IUPAC Name |
5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c11-5-7-9-8-6-1-3-12-4-2-10(6)7/h11H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMIIDAKGWNKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN2C1=NN=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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